3-bromo-N,2-dimethylaniline
CAS No.: 1187928-43-3
Cat. No.: VC3015931
Molecular Formula: C8H10BrN
Molecular Weight: 200.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1187928-43-3 |
---|---|
Molecular Formula | C8H10BrN |
Molecular Weight | 200.08 g/mol |
IUPAC Name | 3-bromo-N,2-dimethylaniline |
Standard InChI | InChI=1S/C8H10BrN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3 |
Standard InChI Key | DYYFHZBNCJLKJW-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Br)NC |
Canonical SMILES | CC1=C(C=CC=C1Br)NC |
Introduction
Chemical Structure and Basic Properties
Molecular Structure
3-Bromo-N,2-dimethylaniline is an aromatic amine derivative with a bromine atom at position 3 of the benzene ring, a methyl group at position 2, and a monomethyl substitution on the nitrogen atom. This structure differs from 3-bromo-N,N-dimethylaniline, which has two methyl groups attached to the nitrogen atom.
The compound belongs to the class of halogenated anilines and has the molecular formula C8H10BrN. Its structure features:
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A benzene ring core
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A bromine substituent at the meta position (position 3)
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A methyl group at the ortho position (position 2)
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A monomethylated amino group
Property | 3-Bromo-N,N-dimethylaniline (Reference) | 3-Bromo-N,2-dimethylaniline (Predicted) |
---|---|---|
Molecular Weight | 200.08 g/mol | 200.08 g/mol |
Physical State | Yellow liquid | Likely liquid at room temperature |
Melting Point | 11°C | Expected to be in similar range |
Boiling Point | 126°C at 14mm Hg | Expected to be in similar range |
Density | 1.402 g/mL at 25°C | Likely similar |
Refractive Index | 1.6004 | Expected to be similar |
Solubility | Miscible with chloroform, dichloromethane, methanol | Likely similar solubility profile |
It's important to note that the above predictions are based on structural similarity and should be verified through experimental data .
Synthesis Methods
Direct Bromination
Starting with N,2-dimethylaniline, controlled bromination using a suitable brominating agent (such as N-bromosuccinimide or molecular bromine) could potentially yield the desired product. The reaction would likely require careful temperature control and solvent selection to achieve regioselectivity for the 3-position.
Metal-Catalyzed Cross-Coupling
Another potential approach might involve cross-coupling reactions starting from an appropriately substituted precursor, such as 3-bromo-2-methylaniline, followed by selective N-methylation.
Reaction Conditions
For bromination reactions, typical conditions might include:
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Temperature: 0-5°C to minimize side reactions
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Solvent: Glacial acetic acid, dichloromethane, or chloroform
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Catalyst: Lewis acids such as FeBr3 or AlCl3 to direct bromination
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Stoichiometry: Controlled addition of brominating agent to favor monobromination
Analytical Characterization
Spectroscopic Methods
For proper identification and characterization of 3-bromo-N,2-dimethylaniline, the following analytical techniques would typically be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR would show signals for:
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Aromatic protons (likely 3 protons with specific splitting patterns)
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N-methyl group (singlet, likely around 2.8-3.0 ppm)
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2-methyl group (singlet, likely around 2.3-2.5 ppm)
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N-H proton (broad singlet, position variable)
13C NMR would identify the carbon framework and confirm substitution patterns.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (200.08 g/mol) and show characteristic fragmentation patterns, including isotope patterns typical of bromine-containing compounds.
Infrared Spectroscopy (IR)
IR spectroscopy would show characteristic bands for:
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N-H stretching (if present)
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Aromatic C-H stretching
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C-Br stretching
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C-N stretching
Applications and Research Significance
Pharmaceutical Synthesis
The compound could potentially serve as a building block in pharmaceutical synthesis, particularly for compounds requiring specific substitution patterns on aromatic rings.
Material Science
Halogenated anilines are sometimes used in the development of specialty polymers and materials with specific properties.
Chemical Research
The compound might serve as a model substrate for studying various organic reactions, including cross-coupling reactions and functional group transformations.
Related Research
The search results indicate that related compounds have been involved in fluorination reactions using metal fluorides in the presence of specialized phosphine ligands, suggesting potential for transition metal-catalyzed transformations .
Based on structural similarity to other brominated anilines, 3-bromo-N,2-dimethylaniline is likely to present several hazards. For reference, 3-bromo-N,N-dimethylaniline carries the following hazard classifications:
Hazard Type | Classification |
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Symbol (GHS) | GHS06, GHS08, GHS09 |
Signal Word | Danger |
Hazard Statements | H301+H311+H331-H319-H351-H373-H410 |
Risk Statements | 20/21/22-33 |
These suggest toxicity concerns, potential carcinogenicity, and environmental hazards .
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